molecular formula C20H15N3O2S B12751625 3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone CAS No. 117038-05-8

3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone

Cat. No.: B12751625
CAS No.: 117038-05-8
M. Wt: 361.4 g/mol
InChI Key: RQODJPLBSBDZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a pyridylmethylsulfinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Pyridylmethylsulfinyl Moiety: This step involves the reaction of the quinazolinone intermediate with pyridylmethylsulfinyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: Lacks the pyridylmethylsulfinyl group.

    3-Phenyl-2-(2-pyridylmethylthio)-4(3H)-quinazolinone: Contains a thioether instead of a sulfoxide group.

Uniqueness

3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

117038-05-8

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

3-phenyl-2-(pyridin-2-ylmethylsulfinyl)quinazolin-4-one

InChI

InChI=1S/C20H15N3O2S/c24-19-17-11-4-5-12-18(17)22-20(23(19)16-9-2-1-3-10-16)26(25)14-15-8-6-7-13-21-15/h1-13H,14H2

InChI Key

RQODJPLBSBDZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2S(=O)CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.